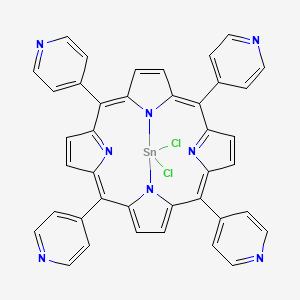

Sn(IV) meso-四(4-吡啶基)卟啉二氯化物

描述

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin used for research . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The compound has been used in the formation of photoresponsive porphyrin nanotubes. These nanotubes are formed by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin .Molecular Structure Analysis

The molecular formula of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is C40H24Cl2N8Sn, and its molecular weight is 806.29 .Chemical Reactions Analysis

While specific chemical reactions involving Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride are not detailed in the search results, the compound has been used in the formation of photoresponsive porphyrin nanotubes .科学研究应用

DNA 相互作用和生色团行为

Sn(IV) meso-四(4-吡啶基)卟啉二氯化物及其衍生物因其与 DNA 的相互作用而被广泛研究。它们表现出显着的结合能力,通常通过静电和插层结合模式。这种相互作用对 DNA 结构改变及其在基因治疗和分子生物学中的潜在应用具有影响 (Carvlin、Datta-gupta 和 Fiel,1982)。此外,卟啉光敏剂 meso-四(4-N-甲基吡啶基)卟啉四高氯酸盐在低于溴化乙锭的浓度下解旋超螺旋 ColEI DNA,表明其在基因调控应用中的潜力 (Fiel 和 Munson,1980)。

光动力疗法和癌症治疗

一些研究探索了衍生物 meso-四(N-甲基-4-吡啶基)卟啉四甲苯磺酸酯 (TMP) 在光动力疗法 (PDT) 中用于治疗癌症。该化合物能够通过产生活性氧来诱导靶向肿瘤细胞死亡。通过壳聚糖/藻酸盐纳米颗粒的包封,增强了其细胞摄取和治疗效果 (Abdelghany 等人,2013)。

金属离子传感

据报道,当与有毒金属离子相互作用时, meso-四(N-甲基-4-吡啶基)卟啉四氯化物的水溶液在紫外-可见光区域表现出独特的电子吸收。该性质表明其在检测和传感 Hg^2+、Pb^2+、Cd^2+ 和 Cu^2+ 等金属离子方面的应用,这对于环境监测和公共卫生安全至关重要 (Zamadar、Orr 和 Uherek,2016)。

蛋白质聚集和疾病治疗

研究表明,某些衍生物与蛋白质相互作用,影响蛋白质聚集过程。这对于治疗淀粉样变性引起的疾病和调节药理制剂中的蛋白质状态至关重要 (Lebedeva 等人,2020)。

未来方向

作用机制

Target of Action

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin specialty chemical

Mode of Action

It has been used in research related to photocatalytic reduction and photoelectrochemical hydrogen production .

Biochemical Pathways

It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its involvement in these processes.

Pharmacokinetics

It is recommended to store the compound at room temperature and protect it from light .

Result of Action

It has been used in studies related to photocatalytic reduction and photoelectrochemical hydrogen production , suggesting its potential role in these processes.

Action Environment

It is recommended to store the compound at room temperature and protect it from light , suggesting that temperature and light exposure may affect its stability.

属性

IUPAC Name |

22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24Cl2N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

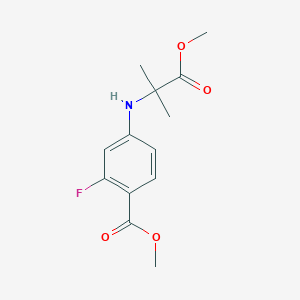

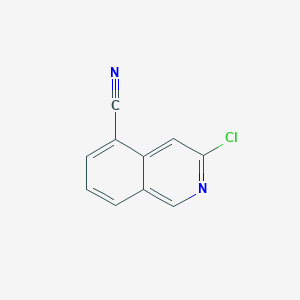

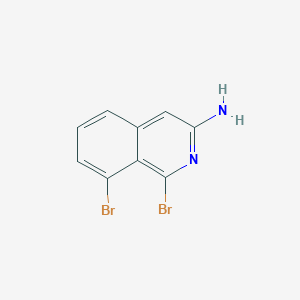

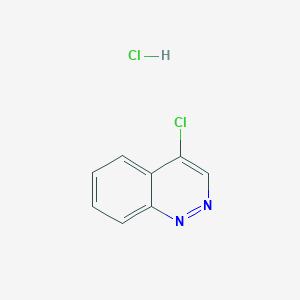

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)